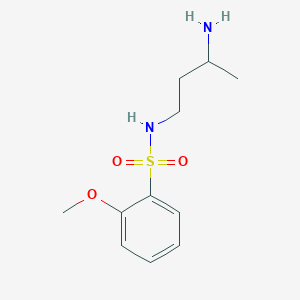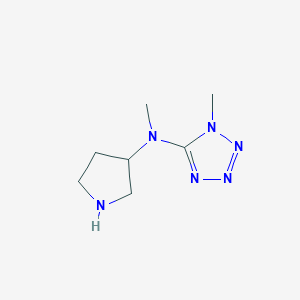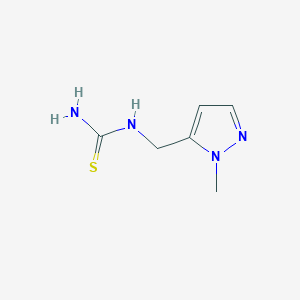![molecular formula C9H15N3 B7570030 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMP and is a pyrazole derivative that can be synthesized through several methods.
作用机制
The mechanism of action of MPMP is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. MPMP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MPMP has been found to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
MPMP has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. MPMP has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. Additionally, MPMP has been found to inhibit the formation of new blood vessels, which is a key process in tumor growth and metastasis.
实验室实验的优点和局限性
The advantages of using MPMP in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to exhibit a range of biochemical and physiological effects. However, the limitations of using MPMP in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on MPMP, including:
1. Further investigation of its mechanism of action to better understand its potential applications in medicinal chemistry and materials science.
2. Development of new derivatives of MPMP with improved pharmacological properties, such as increased potency and reduced toxicity.
3. Exploration of the potential applications of MPMP in the synthesis of metal-organic frameworks with improved gas storage and separation properties.
4. Investigation of the potential applications of MPMP in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.
5. Development of new methods for the synthesis of MPMP and its derivatives to improve efficiency and reduce costs.
In conclusion, MPMP is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its anti-inflammatory and anti-tumor properties make it a potential candidate for the development of new drugs, and its ability to act as a ligand in the synthesis of metal-organic frameworks has potential applications in gas storage and separation. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved pharmacological properties.
合成方法
The synthesis of MPMP can be achieved through a multi-step process that involves the reaction of 2-methylpyrazole with propargyl bromide, followed by the addition of sodium hydride and 2-bromoacetophenone. The final product is obtained through the addition of methylamine to the reaction mixture.
科学研究应用
MPMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MPMP has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. Additionally, MPMP has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
属性
IUPAC Name |
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8(2)6-10-7-9-4-5-11-12(9)3/h4-5,10H,1,6-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYURPZJYWGAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC=NN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)



![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)

![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)


![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7570046.png)
![2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)
![2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7570064.png)
